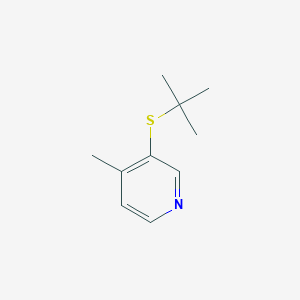

3-tert-butylsulfanyl-4-methylpyridine

Description

Properties

CAS No. |

18794-37-1 |

|---|---|

Molecular Formula |

C10H15NS |

Molecular Weight |

181.3 g/mol |

IUPAC Name |

3-tert-butylsulfanyl-4-methylpyridine |

InChI |

InChI=1S/C10H15NS/c1-8-5-6-11-7-9(8)12-10(2,3)4/h5-7H,1-4H3 |

InChI Key |

WPQGKFHEPSYERL-UHFFFAOYSA-N |

SMILES |

CC1=C(C=NC=C1)SC(C)(C)C |

Canonical SMILES |

CC1=C(C=NC=C1)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing nature of the pyridine ring. The halogenated pyridine is treated with tert-butylthiol in the presence of a base (e.g., potassium carbonate or triethylamine) and a polar aprotic solvent (e.g., dimethylformamide or acetonitrile). For example:

Yields for this method typically range from 60–75%, depending on the leaving group’s reactivity (bromine > chlorine) and reaction time.

Key Considerations:

-

Regioselectivity : The electron-deficient pyridine ring directs substitution to the meta position relative to the methyl group.

-

Catalyst Use : Copper(I) iodide or palladium catalysts may enhance reaction rates in some cases.

Chan-Lam Coupling of 4-Methylpyridine-3-boronic Acid

The Chan-Lam coupling, a copper-mediated reaction, enables the formation of C–S bonds between boronic acids and thiols. This method is advantageous for its mild conditions and functional group tolerance.

Procedure:

4-Methylpyridine-3-boronic acid reacts with tert-butylthiol in the presence of copper(II) acetate, a base (e.g., pyridine), and a molecular sieve in dichloromethane at room temperature:

Reported yields for analogous reactions are 70–85%, with the boronic acid’s stability being critical to success.

Advantages:

-

Avoids harsh conditions required for SNAr.

-

Compatible with sensitive functional groups.

Directed Ortho-Metalation and Sulfenylation

This method leverages the directing effects of substituents to achieve precise functionalization. The methyl group at position 4 facilitates metalation at position 3 via a temporary directing group.

Steps:

-

N-Oxide Formation : 4-Methylpyridine is converted to its N-oxide using m-chloroperbenzoic acid (mCPBA).

-

Directed Metalation : The N-oxide directs lithiation to position 3 using LDA (lithium diisopropylamide) at −78°C.

-

Sulfenylation : The lithiated intermediate reacts with tert-butylsulfenyl chloride, followed by deoxygenation with phosphorus oxychloride:

Yields for this multi-step sequence are moderate (50–65%) due to challenges in deoxygenation.

Radical Thiol-ene Coupling

A less conventional approach involves radical-mediated coupling between 4-methylpyridine and tert-butylthiol. UV light or a radical initiator (e.g., AIBN) generates thiyl radicals, which add to the pyridine ring.

Reaction Setup:

This method is limited by poor regioselectivity, often yielding mixtures of 3- and 5-substituted products.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 3-Halo-4-methylpyridine | Base, DMF, 80–100°C | 60–75% | Straightforward, scalable | Requires halogenated precursors |

| Chan-Lam Coupling | 4-Methylpyridine-3-boronic acid | Cu(OAc)₂, rt | 70–85% | Mild conditions, high regioselectivity | Boronic acid synthesis required |

| Directed Metalation | 4-Methylpyridine N-oxide | LDA, −78°C, POCl₃ | 50–65% | Precise functionalization | Multi-step, moderate yield |

| Radical Coupling | 4-Methylpyridine | AIBN, hv, 60°C | 30–50% | No pre-functionalization needed | Poor regioselectivity |

Industrial-Scale Considerations

For large-scale production, the Chan-Lam coupling and nucleophilic substitution methods are most viable due to their compatibility with continuous flow reactors and readily available starting materials. Key industrial optimizations include:

Chemical Reactions Analysis

Types of Reactions

3-tert-butylsulfanyl-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the tert-butylthio group to a thiol group.

Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

3-tert-butylsulfanyl-4-methylpyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be utilized in the development of drugs targeting specific biological pathways.

- Antibiotic Synthesis : The compound is noted for its role as a C-3 side chain intermediate in the production of 7-acylamino-3-heterarylthio-3-cephem carboxylic acid antibiotics. These antibiotics are effective against organisms such as Staphylococcus aureus and Pseudomonas . This application highlights the compound's significance in combating bacterial infections and its potential in antibiotic resistance scenarios.

- Anti-AIDS Drug Development : The synthesis of 3-amino-4-methylpyridine, an intermediate for the anti-AIDS drug nevirapine, involves compounds related to this compound. The efficient synthesis methods reported yield high purity and can significantly reduce production costs for nevirapine, which is crucial in HIV treatment .

Organic Synthesis Applications

The compound is also valuable in organic synthesis due to its steric hindrance and ability to act as a non-nucleophilic base.

- Catalyst for Reactions : In organic synthesis, this compound can be used as a base in various catalytic reactions. For instance, it has been employed in PtCl₄-catalyzed cyclization reactions, enhancing yields and selectivity for desired products .

- Synthesis of Complex Molecules : The compound facilitates the direct conversion of aldehydes and ketones to vinyl triflates, which are important intermediates in the synthesis of complex organic molecules. This application underscores its utility in creating diverse chemical entities for research and industrial purposes .

Case Study 1: Antibiotic Production

A notable example involves the synthesis of cephalosporin antibiotics using intermediates derived from this compound. Research indicates that this compound can enhance the efficiency of synthesizing complex structures necessary for effective antibiotic formulations .

Case Study 2: Nevirapine Synthesis

In the development of nevirapine, researchers have successfully utilized this compound derivatives to streamline the synthetic pathway, achieving yields exceeding 95%. This method not only improves efficiency but also reduces costs associated with large-scale production .

Summary Table of Applications

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Pharmaceutical Chemistry | Antibiotic synthesis | Effective against resistant bacterial strains |

| Pharmaceutical Chemistry | Anti-AIDS drug development | High yield and reduced production costs for nevirapine |

| Organic Synthesis | Catalytic reactions | Enhanced yields and selectivity |

| Organic Synthesis | Conversion of aldehydes/ketones | Creation of vinyl triflates for complex molecules |

Mechanism of Action

The mechanism of action of 3-tert-butylsulfanyl-4-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Key Compounds for Comparison :

3-tert-Butylthio-4-phenylpyridine (CAS 18794-40-6)

- Substituents: tert-butylsulfanyl (position 3), phenyl (position 4).

- Molecular Formula: C₁₅H₁₇NS.

- Molecular Weight: 243.37 g/mol.

- Boiling Point: 359.1°C; Flash Point: 171.0°C.

3-(4-(tert-Butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine

- Substituents: Silyl ether (position 4), trifluoropropyl-pyrazole (position 2).

- Synthesis: Involves acid-catalyzed hydrolysis and silicon-based intermediates.

tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate

- Substituents: Carbamate (position 3), allyl (position 4), methoxy (position 5).

Comparison Table :

*Theoretical data inferred from structural analogs.

Electronic and Steric Effects

- tert-Butylsulfanyl Group : The sulfur atom donates electrons via resonance, activating the pyridine ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., trifluoroethoxy in ), which deactivate the ring .

- Steric Hindrance : The bulky tert-butyl group in this compound impedes reactions at position 3, unlike smaller substituents (e.g., methyl or methoxy) in other derivatives .

Physical and Chemical Properties

- Boiling Point : The phenyl-substituted analog (359.1°C) has a higher boiling point than the methyl-substituted derivative due to increased molecular weight and π-π interactions .

- Lipophilicity : The tert-butylsulfanyl group enhances lipophilicity compared to polar groups like methoxy or carbamate, influencing solubility and bioavailability .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-tert-butylsulfanyl-4-methylpyridine?

The tert-butylsulfanyl group is typically introduced via nucleophilic substitution or thiolation reactions. For instance, reacting 4-methylpyridine derivatives with tert-butylsulfanyl chloride in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions is a plausible route. Catalogs of pyridine derivatives (e.g., tert-butyl carbamates and sulfanyl analogs) suggest protective group strategies and substitution reactions for similar tert-butyl-functionalized pyridines .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is essential for identifying substituent positions and verifying the tert-butylsulfanyl and methyl groups. Mass spectrometry (MS) confirms molecular weight, as catalog entries for analogous compounds list molecular formulas and weights (e.g., C₁₃H₁₅F₃N₂O in ). Infrared (IR) spectroscopy can further validate functional groups like C-S bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize the yield of this compound?

Systematic screening of bases (e.g., NaH vs. K₂CO₃), solvents (polar aprotic vs. nonpolar), and temperatures is recommended. For example, anhydrous DMF or THF may enhance reactivity, as observed in tert-butyl carbamate syntheses . Real-time monitoring via TLC or GC-MS helps track intermediate formation and side reactions.

Q. How should researchers address contradictions between experimental and computational data during structure elucidation?

Cross-validation using 2D NMR techniques (e.g., COSY, HSQC) can resolve ambiguities in substituent positioning. If computational models (e.g., DFT) predict reactivity inconsistent with experimental results, consider steric effects from the bulky tert-butyl group or solvent interactions. Referencing molecular parameters from catalog analogs (e.g., molecular weight and substituent patterns in ) provides empirical benchmarks .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

Byproducts often arise from over-substitution or oxidation of the sulfanyl group. HPLC or GC-MS analysis can identify impurities, while adjusting stoichiometry (e.g., limiting tert-butylsulfanyl chloride) minimizes side reactions. Catalogs note that tert-butyl derivatives frequently require inert atmospheres to prevent decomposition, a practice applicable here .

Q. How can computational chemistry guide the design of this compound derivatives for targeted applications?

Density functional theory (DFT) calculations predict electrophilic aromatic substitution sites, aiding in rational functionalization. For instance, electron-rich pyridine rings (due to methyl and sulfanyl groups) may favor reactions at specific positions. Comparative studies with cataloged analogs (e.g., 4,4′-di-tert-butylbipyridine in ) validate computational insights .

Contradiction Analysis in Research

Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?

Contradictions may arise from impurities or instrument calibration errors. Repeat analyses under standardized conditions and compare with literature data for structurally similar compounds (e.g., tert-butyl pyridine derivatives in ). If discrepancies persist, consider alternative synthetic routes or advanced techniques like X-ray crystallography .

Q. What methodological frameworks are recommended for reconciling inconsistent reactivity data in functionalization studies?

Adopt iterative hypothesis testing: (1) Replicate experiments to confirm reproducibility, (2) Use control reactions to isolate variables (e.g., substituent effects), and (3) Apply multivariate analysis to identify dominant factors. This approach aligns with principles of qualitative research in resolving contradictions () .

Notes on Evidence Utilization

- Catalogs () provide structural and synthetic parallels for tert-butyl pyridine derivatives but lack direct data on this compound.

- Contradiction management () informs strategies for resolving conflicting experimental results.

- Price and supplier data () are excluded per the requirement to avoid commercial focus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.